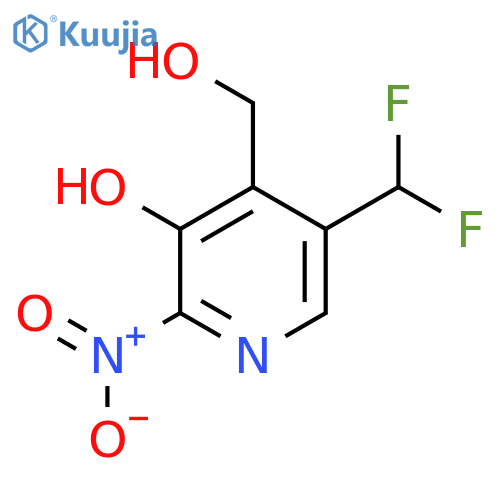Cas no 1806972-30-4 (5-(Difluoromethyl)-3-hydroxy-2-nitropyridine-4-methanol)

1806972-30-4 structure
商品名:5-(Difluoromethyl)-3-hydroxy-2-nitropyridine-4-methanol
CAS番号:1806972-30-4
MF:C7H6F2N2O4
メガワット:220.130348682404
CID:4888742
5-(Difluoromethyl)-3-hydroxy-2-nitropyridine-4-methanol 化学的及び物理的性質
名前と識別子
-
- 5-(Difluoromethyl)-3-hydroxy-2-nitropyridine-4-methanol
-
- インチ: 1S/C7H6F2N2O4/c8-6(9)3-1-10-7(11(14)15)5(13)4(3)2-12/h1,6,12-13H,2H2
- ほほえんだ: FC(C1=CN=C(C(=C1CO)O)[N+](=O)[O-])F
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 7
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 236
- 疎水性パラメータ計算基準値(XlogP): 0.9
- トポロジー分子極性表面積: 99.2
5-(Difluoromethyl)-3-hydroxy-2-nitropyridine-4-methanol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029028193-500mg |
5-(Difluoromethyl)-3-hydroxy-2-nitropyridine-4-methanol |
1806972-30-4 | 95% | 500mg |
$1,617.60 | 2022-03-31 | |
| Alichem | A029028193-1g |
5-(Difluoromethyl)-3-hydroxy-2-nitropyridine-4-methanol |
1806972-30-4 | 95% | 1g |
$2,981.85 | 2022-03-31 | |
| Alichem | A029028193-250mg |
5-(Difluoromethyl)-3-hydroxy-2-nitropyridine-4-methanol |
1806972-30-4 | 95% | 250mg |
$1,058.40 | 2022-03-31 |
5-(Difluoromethyl)-3-hydroxy-2-nitropyridine-4-methanol 関連文献
-
Jiaqin Yang,Lifang Jiao,Taihong Wang,Jiabiao Lian,Xiaochuan Duan,Wenjun Zheng Dalton Trans., 2011,40, 10100-10108
-
Esther Quintanilla,Fabio di Lena,Peter Chen Chem. Commun., 2006, 4309-4311
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
-
5. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
1806972-30-4 (5-(Difluoromethyl)-3-hydroxy-2-nitropyridine-4-methanol) 関連製品
- 562792-85-2(6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde)
- 727689-84-1(2-(benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile)
- 2055042-70-9(N-(Azido-PEG4)-biocytin)
- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)
- 1805870-06-7(Methyl 4-(2-carboxyethyl)-2-cyanobenzoate)
- 50576-84-6(2-(4-Aminophenyl)-1H-benzoimidazol-4-ylamine)
- 396724-96-2(methyl 5-phenyl-3-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamidothiophene-2-carboxylate)
- 134441-61-5(tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate)
- 1523618-18-9(6-(Aminomethyl)pyrimidin-4-amine dihydrochloride)
- 29839-61-0(1-oxaspiro4.5decan-3-ol)
推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量
